3,6-Dinitrophenanthrene
Overview
Description
3,6-Dinitrophenanthrene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO₂) attached to the phenanthrene ring system at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitrophenanthrene typically involves the nitration of phenanthrene. The process begins with the dissolution of phenanthrene in a suitable solvent, followed by the addition of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 6 positions. The product is then purified through recrystallization or chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the desired product in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dinitrophenanthrene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the phenanthrene ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3,6-Diaminophenanthrene.
Substitution: Halogenated derivatives of this compound.
Oxidation: Phenanthrenequinone derivatives.
Scientific Research Applications
3,6-Dinitrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,6-Dinitrophenanthrene and its derivatives involves interactions with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential to modulate enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
- 3,4,5,6-Tetramethoxy-1,8-dinitrophenanthrene
- 3,4,5,6-Tetramethoxy-8-nitrophenanthrene
- 3,4,5,6-Tetramethoxy-8,10-dinitrophenanthrene-1-carboxylic acid
Comparison: Compared to its analogs, it offers distinct advantages in terms of its reactivity in substitution and reduction reactions, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3,6-dinitrophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-5-3-9-1-2-10-4-6-12(16(19)20)8-14(10)13(9)7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKQQDNTUYZGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143369 | |
Record name | Phenanthrene, 3,6-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100527-20-6 | |
Record name | Phenanthrene, 3,6-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100527206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 3,6-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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